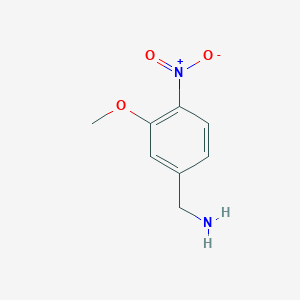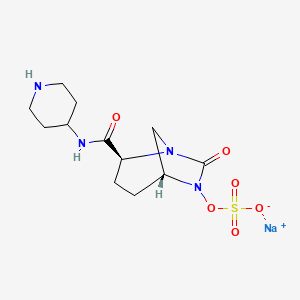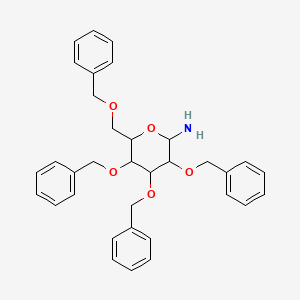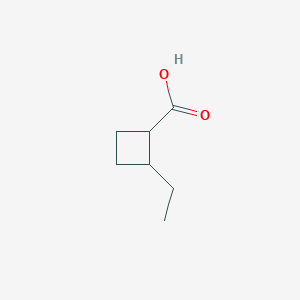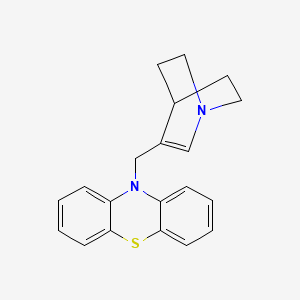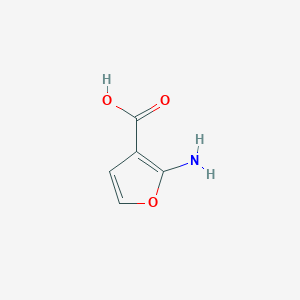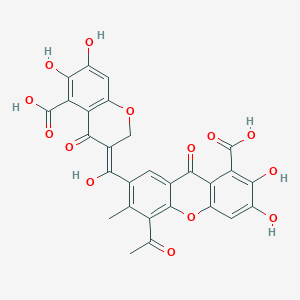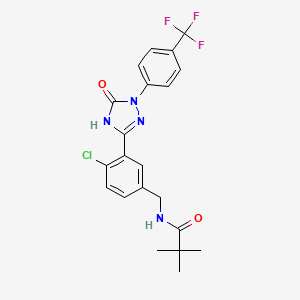
Zaloglanstat
Übersicht
Beschreibung
Dimethylstilbestrol is a nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol but was never marketed. Dimethylstilbestrol is considered a “weak,” “impeded,” or “short-acting” estrogen, similar to estriol and meso-butoestrol .
Vorbereitungsmethoden
Die Synthese von Dimethylstilbestrol beinhaltet die Reaktion geeigneter Phenolverbindungen unter bestimmten Bedingungen. Eine gängige Methode umfasst die Kondensation von 4-Hydroxybenzaldehyd mit Aceton in Gegenwart einer Base, gefolgt von der Hydrierung, um Dimethylstilbestrol zu erhalten. Industrielle Produktionsverfahren können ähnliche synthetische Wege einschließen, die jedoch für die großtechnische Produktion optimiert sind .
Analyse Chemischer Reaktionen
Dimethylstilbestrol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können es in seine entsprechenden Alkohole umwandeln.
Substitution: Es kann elektrophilen aromatischen Substitutionsreaktionen unterliegen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Dimethylstilbestrol wurde ausgiebig auf seine östrogenen Eigenschaften untersucht. Es findet Anwendungen in:
Chemie: Als Modellverbindung zur Untersuchung der östrogenen Aktivität.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Hormonregulation.
Medizin: Erfolgte die Erforschung potenzieller therapeutischer Anwendungen, obwohl es nie vermarktet wurde.
Industrie: Anwendung in der Forschung zur Entwicklung neuer östrogener Verbindungen und zum Verständnis ihrer Mechanismen
5. Wirkmechanismus
Dimethylstilbestrol übt seine Wirkungen aus, indem es an Östrogenrezeptoren in Zielzellen bindet. Diese Bindung führt zur Aktivierung östrogen-responsiver Gene, was zu verschiedenen physiologischen Wirkungen führt. Zu den molekularen Zielstrukturen gehören der Östrogenrezeptor Alpha und Beta, und zu den beteiligten Signalwegen gehört die Regulation der Genexpression im Zusammenhang mit Zellwachstum und -differenzierung .
Wirkmechanismus
Dimethylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects. The molecular targets include the estrogen receptor alpha and beta, and the pathways involved include the regulation of gene expression related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Dimethylstilbestrol ähnelt anderen Stilbestrolverbindungen wie Diethylstilbestrol, Hexestrol und Benzestrol. Es gilt als weniger potent als Diethylstilbestrol. Der einzigartige Aspekt von Dimethylstilbestrol ist seine „kurzwirkende“ Natur, die es von anderen potenteren und länger wirkenden Stilbestrol-Derivaten abhebt .
Ähnliche Verbindungen
- Diethylstilbestrol
- Hexestrol
- Benzestrol
- Dienestrol
- Methestrol
Eigenschaften
IUPAC Name |
N-[[4-chloro-3-[5-oxo-1-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]phenyl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O2/c1-20(2,3)18(30)26-11-12-4-9-16(22)15(10-12)17-27-19(31)29(28-17)14-7-5-13(6-8-14)21(23,24)25/h4-10H,11H2,1-3H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVBVLUPCQSAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NN(C(=O)N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513852-12-4 | |
| Record name | Zaloglanstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513852124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZALOGLANSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SE449P9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




